

Toxicological Profile of 2-Methyldiphenylmethane: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Methyldiphenylmethane**

Cat. No.: **B1215975**

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Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for **2-Methyldiphenylmethane**. Due to a notable lack of specific studies on this compound, this profile heavily relies on data from structural analogs, such as diphenylmethane, xylene, and cumene, to infer potential hazards. The document also includes detailed experimental protocols for key toxicological assays and visual representations of experimental workflows and logical relationships in toxicity testing to provide a thorough understanding for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

2-Methyldiphenylmethane, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon. Its chemical structure and basic properties are summarized below.

Property	Value
CAS Number	713-36-0 [1]
Molecular Formula	C14H14 [1]
Molecular Weight	182.26 g/mol [1]
Appearance	Not explicitly available, likely a liquid
Solubility	Insoluble in water (inferred from analogs) [2]

Toxicological Data

The toxicological data for **2-Methyldiphenylmethane** is limited. The following sections summarize the available information, including data from structural analogs to provide a more complete, albeit inferred, profile.

Acute Toxicity

Acute toxicity data provides insights into the effects of a single, high-dose exposure to a substance.

Endpoint	Species	Route	Value	Reference
LD50	Rat (male and female)	Dermal	> 2,000 mg/kg	[3]
LD50 (Analog: Diphenylmethane)	Rat	Oral	2250 mg/kg	[2]
LD50 (Analog: Xylene)	Rat	Oral	4300 mg/kg	[2]
LC50 (Analog: Xylene)	Rat	Inhalation	6350-6700 ppm (4 hr)	[2]

Skin and Eye Irritation

Test	Species	Result	Exposure Time	Reference
Skin Irritation	Rabbit	No skin irritation	4 h	[3]
Eye Irritation	Rabbit	No eye irritation	24 h	[3]

Genotoxicity

While specific mutagenicity studies for **2-Methyldiphenylmethane** were not found, a Safety Data Sheet indicates it is "Suspected of causing genetic defects"[\[3\]](#). This suggests that further investigation into its genotoxic potential is warranted.

Carcinogenicity

Similarly, a Safety Data Sheet for a product containing **2-Methyldiphenylmethane** states it "May cause cancer"[\[3\]](#). One of its structural analogs, cumene, is classified as "Possibly carcinogenic to humans (IARC Group 2B)"[\[2\]](#).

Experimental Protocols

Understanding the methodologies behind toxicological assessments is crucial for interpreting data. The following are detailed protocols for key experiments relevant to the toxicological profile of a chemical like **2-Methyldiphenylmethane**.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing approach to estimate the LD50 with fewer animals.

- Animal Selection: Healthy, young adult rats of a single strain are used.
- Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.
- Dose Administration: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data or a limit test.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

- Sequential Dosing:
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.
- Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[4\]](#)[\[5\]](#)
[\[6\]](#)

- Bacterial Strains: Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot produce their own) are used.[\[4\]](#)[\[5\]](#)
- Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation in mammals.[\[4\]](#)[\[5\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.
- Incubation: The plates are incubated at 37°C for 48-72 hours.[\[5\]](#)
- Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the negative control.

In Vitro Micronucleus Test

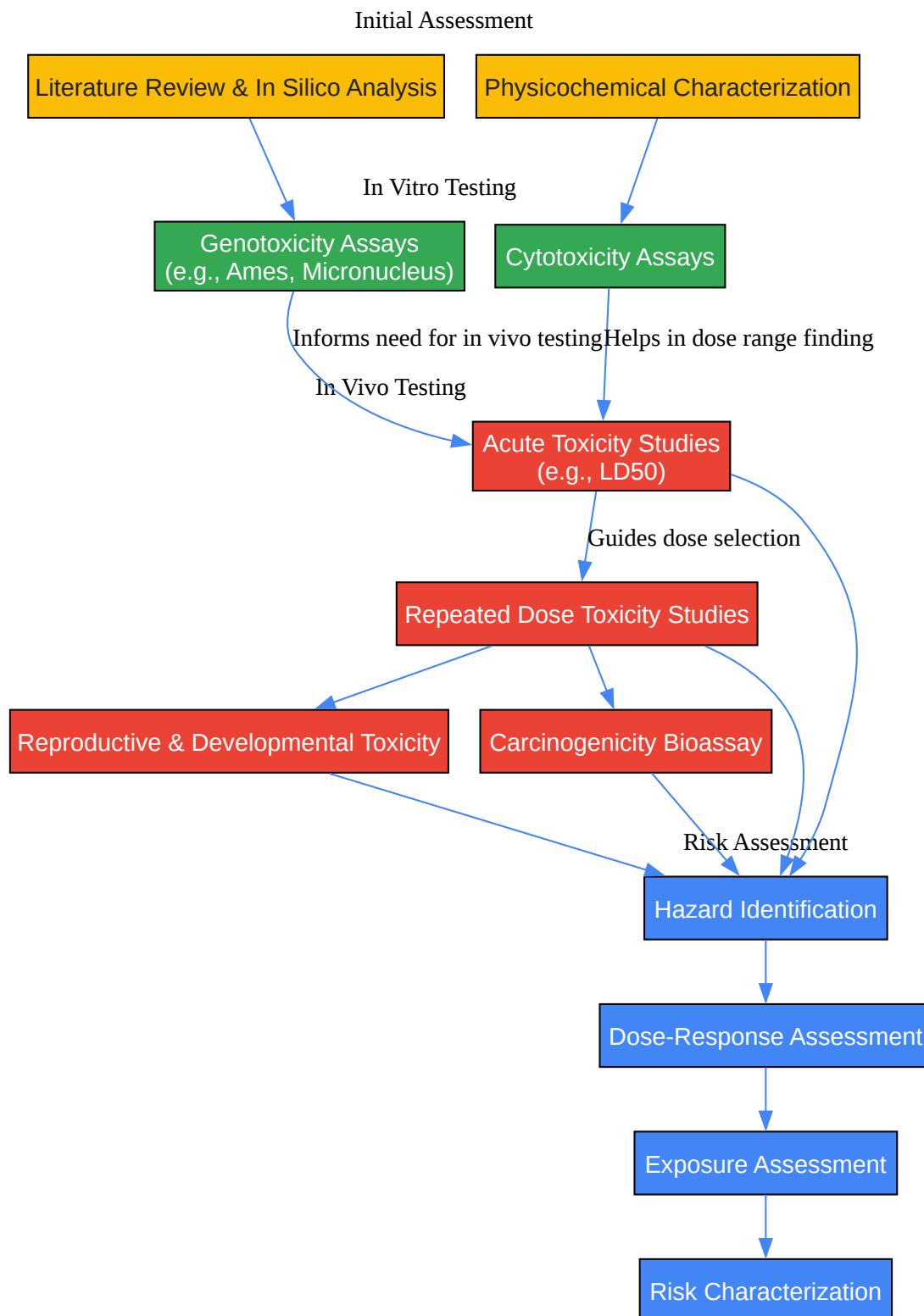
This test detects damage to chromosomes or the mitotic apparatus.[\[7\]](#)[\[8\]](#)

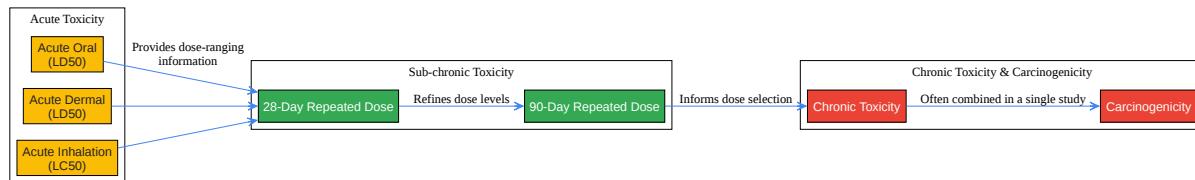
- Cell Culture: Mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are cultured.
- Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

- Cytokinesis Block: Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
- Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy. A significant increase in micronucleated cells indicates genotoxic potential.

Visualizations

The following diagrams illustrate key aspects of toxicological assessment.





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